5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(4-FLUOROPHENOXY)METHYL]-1,3-OXAZOL-4-YL CYANIDE
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Overview
Description
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(4-FLUOROPHENOXY)METHYL]-1,3-OXAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes an oxazole ring, a dimethylaminoethyl group, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(4-FLUOROPHENOXY)METHYL]-1,3-OXAZOL-4-YL CYANIDE typically involves multiple steps, including acylation, nucleophilic substitution, and reduction reactions. The starting materials often include commercially available compounds such as 4-fluoro-2-methoxy-5-nitroaniline. The synthetic route may involve the following steps:
Nucleophilic Substitution: The replacement of a leaving group with a nucleophile.
Reduction: The reduction of nitro groups to amines.
The reaction conditions for these steps may vary, but they generally involve the use of solvents like toluene and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(4-FLUOROPHENOXY)METHYL]-1,3-OXAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may involve varying temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(4-FLUOROPHENOXY)METHYL]-1,3-OXAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other physiological functions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring structure, known for their antimicrobial activity.
Cyanoacetamides: Compounds with a cyanoacetamide group, used in the synthesis of heterocyclic compounds.
Indole Derivatives: Compounds containing an indole ring, with diverse biological and clinical applications.
Uniqueness
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(4-FLUOROPHENOXY)METHYL]-1,3-OXAZOL-4-YL CYANIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-20(2)8-7-18-15-13(9-17)19-14(22-15)10-21-12-5-3-11(16)4-6-12/h3-6,18H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDENALXIAPWZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)COC2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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